molecular formula C10H9BrN2O B8763639 3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-47-6

3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one

Cat. No. B8763639
CAS RN: 918422-47-6
M. Wt: 253.09 g/mol
InChI Key: BPNMEIXYIPHMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918422-47-6

Product Name

3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-2-ethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H9BrN2O/c1-2-7-9(11)10(14)13-6-4-3-5-8(13)12-7/h3-6H,2H2,1H3

InChI Key

BPNMEIXYIPHMJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C=CC=CC2=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aminopyridine (32.6 g, 347 mmol), ethyl propionylacetate (50.0 g, 347 mmol) and AcOH (250 ml) were heated at reflux overnight. The solution was cooled to room temperature and was added additional 250 ml of acetic acid. The reaction was cooled in a water batch. The resulting solution was treated with 17.8 ml of bromine drop-wise over approximately 10 min. After stirring at room temperature for 2 hours. The precipitate was filtered. The solid was washed with ether two times and 40% ethyl acetate-hexanes once and dried in vacuum to give 31.5 g K2 as the first crop. The filtrate was concentrated to a small volume and the precipitate was filtered. The solid was washed with ether two times and 40% ethyl acetate-hexanes once and dried in vacuum to give 47.1 g of K2 as the second crop. Combined yield: 89.9% over two steps.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
17.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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